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Introduction
Pegnivacogin (formerly RB006) is a nucleic acid aptamer-based anticoagulant that specifically

inhibits coagulation Factor IXa (FIXa). Developed as part of the REG1 anticoagulation system

by Regado Biosciences, pegnivacogin represented a novel approach to anticoagulation with

the key advantage of being rapidly reversible by its complementary oligonucleotide control

agent, anivamersen (RB007).[1][2] This system was designed to offer precise and titratable

control over anticoagulation, a significant potential benefit in clinical settings such as

percutaneous coronary intervention (PCI) and other cardiovascular procedures where the

balance between preventing thrombosis and managing bleeding risk is critical.[1][2] Though its

clinical development was ultimately discontinued, the story of pegnivacogin offers valuable

insights into the discovery, preclinical validation, and clinical challenges of aptamer-based

therapeutics.

Discovery of a Potent Factor IXa Inhibitor
The journey to pegnivacogin began with the identification of a high-affinity RNA aptamer

targeting Factor IXa. The discovery process utilized a well-established in vitro selection method

known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
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Systematic Evolution of Ligands by Exponential
Enrichment (SELEX) Protocol
The SELEX process for identifying the Factor IXa-binding aptamer, designated 9.3t, involved

the following key steps:

RNA Library: The process started with a vast library of approximately 10¹⁴ unique RNA

molecules, each with a randomized sequence region flanked by constant regions for

enzymatic manipulation.[1][3]

Target Immobilization: Purified human Factor IXa was immobilized on a solid support,

allowing for the separation of binding from non-binding RNA sequences.

Selection: The RNA library was incubated with the immobilized Factor IXa. RNA molecules

with a conformational structure that allowed for binding to the target were retained.

Partitioning: Non-binding RNA sequences were washed away, leaving only the aptamer

candidates bound to the Factor IXa.

Elution: The bound RNA molecules were eluted from the target.

Amplification: The eluted RNA was reverse transcribed into cDNA and then amplified using

the Polymerase Chain Reaction (PCR). The amplified DNA was then transcribed back into

an enriched RNA pool for the next round of selection.

Iterative Rounds: This selection and amplification cycle was repeated for multiple rounds,

with increasing stringency in the washing steps to isolate the aptamers with the highest

affinity and specificity for Factor IXa.

Sequencing and Characterization: After several rounds of enrichment, the resulting aptamer

candidates were sequenced and characterized for their binding affinity and inhibitory activity.

The most promising candidate, aptamer 9.3t, was selected for further development.

From Aptamer 9.3t to Pegnivacogin
To enhance its therapeutic potential, the parent aptamer 9.3t underwent chemical

modifications. A 40 kDa polyethylene glycol (PEG) moiety was conjugated to the 5' end of the
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aptamer.[1] This PEGylation process was designed to increase the aptamer's hydrodynamic

radius, thereby reducing its renal clearance and significantly extending its in vivo half-life. The

final PEGylated product was named pegnivacogin.

Mechanism of Action
Pegnivacogin exerts its anticoagulant effect by binding with high affinity and specificity to the

enzymatic active site of Factor IXa. This binding event sterically hinders the interaction of

Factor IXa with its substrate, Factor X, thereby inhibiting the conversion of Factor X to its active

form, Factor Xa.[4] This inhibition occurs at a critical juncture in the intrinsic and common

pathways of the coagulation cascade.
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Caption: Pegnivacogin's site of action in the coagulation cascade.

Preclinical Development
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Extensive preclinical studies were conducted to evaluate the efficacy, safety, and reversibility of

pegnivacogin in both in vitro and in vivo models.

In Vitro Studies
In vitro experiments using human plasma demonstrated that pegnivacogin potently and

specifically prolongs the activated partial thromboplastin time (aPTT), a measure of the intrinsic

and common coagulation pathways, in a dose-dependent manner.

Parameter Value Reference

Binding Affinity (Kd) of 9.3t to

Factor IXa
0.58 ± 0.1 nM [5]

Specificity of 9.3t for Factor

IXa

>5,000-fold over other

coagulation factors

aPTT Prolongation

Dose-dependent increase to

levels seen in Factor IX

deficient plasma

[6]

Table 1: In Vitro Characteristics of the Factor IXa Aptamer 9.3t

In Vivo Animal Models
Preclinical evaluation in animal models was crucial for assessing the antithrombotic efficacy

and bleeding risk of pegnivacogin, as well as the in vivo performance of its reversal agent.

Murine Models

Tail Transection Model: In a murine tail transection model, supratherapeutic doses of the

Factor IXa aptamer induced bleeding, which was effectively prevented by the administration

of its complementary oligonucleotide antidote.[3][7]

Arterial Injury Model: The aptamer demonstrated the ability to prevent thrombosis in a murine

model of arterial injury.[3]
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Animal Model Key Findings Reference

Murine Tail Transection

Aptamer induced bleeding at

high doses; bleeding was

prevented by the antidote.

[3][7]

Murine Arterial Injury
Aptamer effectively prevented

thrombosis.
[3]

Table 2: Summary of Preclinical Efficacy in Murine Models

Porcine Model of Cardiopulmonary Bypass

A porcine model of cardiopulmonary bypass (CPB) was utilized to evaluate the performance of

the aptamer-antidote system in a clinically relevant setting.

Anticoagulation and Reversal: The Factor IXa aptamer provided effective anticoagulation,

maintaining the patency of the CPB circuit. Administration of the antidote resulted in a rapid

and durable reversal of the anticoagulant effect, with clotting times returning to near baseline

levels within minutes.[3][7]

Pharmacodynamic Effects: The aptamer produced a dose-related increase in aPTT and

activated clotting time (ACT).[8] In one study, the aptamer resulted in an aPTT of 177

seconds and an ACT of 294 seconds, which was more modest than the effect of

unfractionated heparin.[7]

Parameter Aptamer Group Heparin Group Reference

aPTT 177 s >400 s [7]

ACT 294 s >400 s [7]

Table 3: Pharmacodynamic Effects in a Porcine Cardiopulmonary Bypass Model

Key Experimental Protocols
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Light Transmission Aggregometry (LTA) for Platelet
Aggregation
Principle: LTA measures the change in light transmission through a suspension of platelet-rich

plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

Blood Collection: Whole blood is collected from healthy volunteers or patients into tubes

containing an anticoagulant (e.g., sodium citrate).

PRP and PPP Preparation: The blood is centrifuged at a low speed to obtain platelet-rich

plasma (PRP). A subsequent high-speed centrifugation of the remaining blood yields

platelet-poor plasma (PPP), which is used as a blank.

Incubation: PRP is incubated with pegnivacogin or a control vehicle.

Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light

transmission is established. An agonist (e.g., ADP, collagen) is added to induce platelet

aggregation. The change in light transmission is recorded over time.
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Platelet-Rich Plasma (PRP)

High-Speed Centrifugation

Incubation with Pegnivacogin

Platelet-Poor Plasma (PPP)

Light Transmission Aggregometry

Click to download full resolution via product page

Caption: Experimental workflow for Light Transmission Aggregometry.

Flow Cytometry for Platelet Activation Markers
Principle: Flow cytometry is used to quantify the expression of platelet activation markers, such

as P-selectin (CD62P) and the activated form of the glycoprotein IIb/IIIa receptor (PAC-1), on

the surface of individual platelets.
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Protocol:

Blood Sample Preparation: Whole blood is incubated with pegnivacogin or a control.

Platelet Activation: Platelets are activated with an agonist like ADP.

Antibody Staining: The blood is then incubated with fluorescently labeled monoclonal

antibodies specific for platelet activation markers (e.g., anti-CD62P, PAC-1).

Flow Cytometric Analysis: The stained samples are analyzed on a flow cytometer. Platelets

are identified based on their light scatter properties, and the fluorescence intensity of the

bound antibodies is measured to quantify the percentage of activated platelets.

Whole Blood Sample Incubation with Pegnivacogin Platelet Activation (ADP) Antibody Staining (anti-CD62P, PAC-1) Flow Cytometry Analysis

Click to download full resolution via product page

Caption: Experimental workflow for Flow Cytometry of platelet markers.

Clinical Development and Discontinuation
Pegnivacogin, as part of the REG1 system, advanced into clinical trials for indications such as

acute coronary syndromes (ACS). Phase 1 and 2 trials demonstrated that pegnivacogin
produced predictable and reversible anticoagulation. However, the development was halted

during the Phase 3 REGULATE-PCI trial due to a higher incidence of severe allergic reactions

in the pegnivacogin arm compared to the control group. These reactions were subsequently

linked to pre-existing anti-PEG antibodies in some patients.

Conclusion
The discovery and development of pegnivacogin highlight the potential of aptamer technology

to create highly specific and controllable therapeutic agents. The SELEX process successfully

identified a potent inhibitor of Factor IXa, and subsequent PEGylation improved its

pharmacokinetic profile. Preclinical studies robustly demonstrated its efficacy and reversibility.

However, the clinical development of pegnivacogin also underscored a significant challenge

for PEGylated therapeutics: the potential for immunogenicity related to the PEG moiety. The
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journey of pegnivacogin provides invaluable lessons for the future development of aptamer-

based drugs and other PEGylated biologics, emphasizing the importance of understanding and

mitigating potential immune responses to these novel therapeutic modalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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